Vismione D

Description

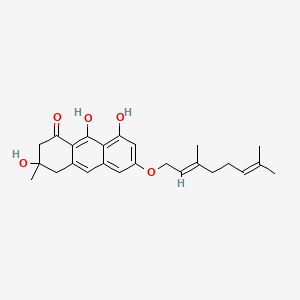

Vismione D is a bioactive anthraquinone-derived compound primarily isolated from Vismia guianensis, a plant native to South America. It has garnered attention for its potent antifungal and antiparasitic properties, as well as its unique structural features. Studies highlight its role as a competitive inhibitor of fungal cytochrome P450 enzymes (e.g., CaCYP51) and sirtuins in protozoan parasites, with molecular docking analyses revealing superior binding affinity compared to reference drugs like posaconazole and fluconazole . Its fluorescence properties (emission at 534 nm) further distinguish it from structurally related anthranoids .

Properties

Molecular Formula |

C25H30O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C25H30O5/c1-15(2)6-5-7-16(3)8-9-30-19-11-17-10-18-13-25(4,29)14-21(27)23(18)24(28)22(17)20(26)12-19/h6,8,10-12,26,28-29H,5,7,9,13-14H2,1-4H3/b16-8+ |

InChI Key |

KZPCPZBBGCTGCN-LZYBPNLTSA-N |

SMILES |

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Vismione D with Similar Compounds

Antifungal Activity Against Candida spp.

This compound exhibits exceptional inhibition of CaCYP51, a key enzyme in fungal ergosterol biosynthesis. Its binding free energy (∆Gbind = -10.96 kcal/mol) and inhibition constant (Ki = 0.009 µM) surpass those of posaconazole (∆Gbind = -10.96 kcal/mol; Ki = 0.009 µM) and fluconazole (∆Gbind = -7.12 kcal/mol; Ki = 6.4 µM). This is attributed to hydrogen bonds with Tyr-118, Ser-378, and Met-508, hydrophobic interactions with the heme group, and a linear spatial conformation that enhances ligand-receptor stability .

Table 1: Comparative Antifungal Activity Against CaCYP51

| Compound | ∆Gbind (kcal/mol) | Ki (µM) | Key Interactions |

|---|---|---|---|

| This compound | -10.96 | 0.009 | Tyr-118, Ser-378, Met-508, heme |

| Posaconazole | -10.96 | 0.009 | Similar residues, weaker heme interaction |

| Fluconazole | -7.12 | 6.4 | Limited hydrophobic contacts |

| Anthraquinone | -9.45 | 0.12 | Partial overlap with this compound |

Anti-Parasitic Activity Against Trypanosoma cruzi

cruzi sirtuins (TcSIR2rp1 and TcSIR2rp3), which are NAD+-dependent deacetylases critical for parasite survival. It competes with NAD+ for binding, with a PLP docking score comparable to selective sirtuin inhibitors like AGK2. However, its total interaction energy (-155.87 kcal/mol) for trypanothione reductase (TR) is less favorable than aculeatin D (-178.63 kcal/mol) and 8-hydroxyheptadeca-1-ene-4,6-diyn-3-yl acetate (-197.78 kcal/mol), suggesting moderate efficacy in this context .

Table 2: Anti-Parasitic Docking Scores

| Compound | Target Enzyme | Total Interaction Energy (kcal/mol) |

|---|---|---|

| This compound | TcSIR2rp1 | -155.87 |

| Aculeatin D | TcSIR2rp1 | -178.63 |

| 8-Hydroxyheptadeca-... | TR | -197.78 |

| FAD (reference ligand) | TR | -351.32 |

Cytotoxic Effects Compared to Vismione E

Structural differences, such as hydroxyl group positioning, may explain divergent bioactivities.

Structural and Functional Insights

- Fluorescence Properties: Acetyl this compound emits green fluorescence (λEm = 534 nm), a trait rare among anthranoids. This property aids in tracking its cellular uptake and distribution, unlike non-fluorescent analogs like anthraquinone or catechin .

- ADMET Profile: this compound complies with Lipinski’s rules (molecular weight <500, logP <5), showing high gut absorption and low toxicity, making it a viable oral drug candidate.

Q & A

Q. What steps ensure ethical compliance in studies involving this compound isolation from endangered plant species?

- Methodological Answer : Obtain permits for sustainable harvesting and adhere to the Nagoya Protocol. Use synthetic biology approaches (e.g., heterologous expression) as alternatives to wild harvesting. Collaborate with local communities for ethical sourcing .

Q. How can open-science practices enhance the reliability of this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.